1-butyl-4-chloro-1H-pyrazole
Description
1-Butyl-4-chloro-1H-pyrazole (molecular formula: C₇H₁₁ClN₂; molecular weight: 158.6 g/mol) is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound features a butyl group (-C₄H₉) at the 1-position and a chlorine atom at the 4-position of the pyrazole ring. This substitution pattern confers distinct physicochemical properties, such as increased lipophilicity compared to unsubstituted pyrazole, which may enhance membrane permeability in biological systems.
Properties
IUPAC Name |
1-butyl-4-chloropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMUOQWYGYOIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization Parameters
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Catalyst : DMF enhances chlorination efficiency by coordinating with SOCl₂ to generate reactive intermediates. Alternatives like pyridine or triethylamine reduce side reactions but may lower yields.
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Solvent : Non-polar solvents (e.g., DCM) favor electrophilic substitution, while polar aprotic solvents (e.g., acetonitrile) accelerate reaction rates but may compromise selectivity.
Cyclization Approaches
While direct chlorination is preferred, alternative routes involve constructing the pyrazole ring with pre-installed chlorine and butyl groups.
1,3-Dipolar Cycloaddition
A study by Rajur et al. demonstrates the synthesis of pyrazoline derivatives via 1,3-dipolar cycloaddition of nitrile imines with alkenes. Although this method primarily yields pyrazolines, modifications could enable pyrazole formation:
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Nitrile Imine Generation : Oxidative dehydrogenation of aldehyde hydrazones using chloramine-T.
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Cycloaddition : Reaction with α,β-unsaturated carbonyl compounds to form pyrazole precursors.
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Chlorination : Post-cyclization chlorination at the 4-position.
Challenges :
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Multi-step synthesis complicates scalability.
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Competing regioselectivity in cycloaddition requires careful optimization.
Analytical Characterization
Successful synthesis must be validated through spectroscopic and chromatographic techniques:
NMR Spectroscopy
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¹H NMR : The 4-chloro substituent deshields adjacent protons, causing distinct splitting patterns. For example, in 4-chloro-3,5-dimethyl-1H-pyrazole, the NH proton resonates at δ 11.83 ppm, while methyl groups appear as singlets near δ 2.26 ppm.
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¹³C NMR : The chlorine-bearing carbon (C-4) typically appears downfield at δ 120–130 ppm.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of bases or acids to facilitate the substitution process.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride are commonly used for oxidation and reduction reactions.
Cycloaddition Reactions: Reagents like azides or nitrile oxides are used in cycloaddition reactions, often under thermal or catalytic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and fused heterocyclic compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
1-butyl-4-chloro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-butyl-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares 1-butyl-4-chloro-1H-pyrazole with structurally related pyrazole derivatives:
Key Observations :
- Electron Effects : The chlorine atom at C4 is electron-withdrawing, which may reduce the electron density of the pyrazole ring, influencing reactivity in nucleophilic substitution or coupling reactions. In contrast, nitro groups (e.g., 2n) exert stronger electron-withdrawing effects, further polarizing the ring .
- Functional Group Diversity : Derivatives like the sulfonyl chloride () or carbaldehyde () exhibit distinct reactivity, enabling applications in drug conjugation or polymer synthesis, unlike the simpler chloro-alkyl substitution in this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-butyl-4-chloro-1H-pyrazole derivatives?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, refluxing a pyrazole precursor (e.g., 1H-pyrazole-4-carboxylate) with 1-chloro-4-(chloromethyl)benzene in acetonitrile with potassium carbonate as a base, followed by column chromatography purification (yield ~82%) . Adjust the alkylation agent to introduce the butyl group. Reaction optimization may require varying solvents (e.g., DMF, THF) and temperatures (60–100°C).
Q. How is structural characterization performed for this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement, placing hydrogen atoms in calculated positions with isotropic displacement parameters set to 1.2× (or 1.5× for CH₃) the parent atom’s parameters. Dihedral angles between aromatic rings provide insights into steric effects .
- NMR : Analyze chemical shifts for the butyl chain (δ ~0.8–1.5 ppm for CH₂/CH₃) and pyrazole protons (δ ~6.5–8.0 ppm). Chlorine substituents deshield adjacent protons .
Q. What reactivity patterns are observed in this compound derivatives?
- Methodological Answer :
- Substitution : The chloro group undergoes nucleophilic substitution with amines or thiols under basic conditions (e.g., NaOH, K₂CO₃) to form amino- or thio-derivatives .
- Oxidation/Reduction : Use KMnO₄/CrO₃ for oxidation to carboxylic acids or NaBH₄/LiAlH₄ for reduction to alcohols .
Advanced Research Questions
Q. How to design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Note that pyrazole derivatives may show inactivity in initial screens; optimize substituents (e.g., trifluoromethyl groups) to enhance bioactivity .
- Neuroprotective Studies : Employ in vitro models (e.g., SH-SY5Y cells) under oxidative stress. Monitor ROS levels and mitochondrial membrane potential .
Q. How to address contradictions in crystallographic data for pyrazole derivatives?
- Methodological Answer :
- Twinning/Disorder : Use SHELXE for high-resolution data or detwinning algorithms. Validate hydrogen bonding (e.g., C–H⋯O interactions) to confirm structural stability .
- Data Discrepancies : Cross-validate with DFT calculations (e.g., bond-length deviations >0.02 Å indicate refinement errors) .
Q. What strategies optimize synthetic routes for sterically hindered this compound derivatives?
- Methodological Answer :
- Steric Effects : Introduce bulky groups (e.g., phenyl rings) at specific positions to study conformational restrictions. Use low-polarity solvents (e.g., toluene) to reduce side reactions .
- Catalysis : Screen Pd or Cu catalysts for cross-coupling reactions to improve regioselectivity .
Q. How to analyze conflicting reports on biological activity across pyrazole derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
